molecular formula C7H16O2S B12581909 Ethanol, 2-(pentylsulfinyl)- CAS No. 343269-32-9

Ethanol, 2-(pentylsulfinyl)-

Cat. No.: B12581909
CAS No.: 343269-32-9
M. Wt: 164.27 g/mol
InChI Key: VTWYGZOXMMALPV-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentylsulfinyl)- is an organosulfur compound with the molecular formula C₇H₁₆O₂S, characterized by a pentylsulfinyl (-SO-C₅H₁₁) group attached to the second carbon of ethanol. The sulfinyl group (R-SO-R') confers intermediate polarity between thioethers (sulfides, R-S-R') and sulfones (R-SO₂-R'), influencing its solubility, reactivity, and biological activity.

Properties

CAS No.

343269-32-9

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

2-pentylsulfinylethanol

InChI

InChI=1S/C7H16O2S/c1-2-3-4-6-10(9)7-5-8/h8H,2-7H2,1H3

InChI Key

VTWYGZOXMMALPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(pentylsulfinyl)- typically involves the reaction of ethanol with a pentylsulfinyl precursor. One common method is the nucleophilic substitution reaction where ethanol reacts with pentylsulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(pentylsulfinyl)- can be achieved through continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(pentylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Sulfides

    Substitution: Alkyl halides

Scientific Research Applications

Ethanol, 2-(pentylsulfinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethanol, 2-(pentylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications
Ethanol, 2-(pentylsulfinyl)- Not available C₇H₁₆O₂S Sulfoxide (sulfinyl) ~178 (estimated) Synthetic intermediates*
2-(Methylthio)ethanol Not provided C₃H₈OS Thioether (sulfide) 108.16 Organic synthesis
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS Thiophene-linked alcohol 128.19 Pharmaceutical intermediate
2-Phenylethanol 60-12-8 C₈H₁₀O Aromatic alcohol 122.17 Fragrance, cosmetics
Ethanol, 2-(ethylsulfonyl)-... 807330-96-7 C₁₇H₁₈O₅S₂ Sulfone 366.45 Specialty synthesis

*Inferred based on structural analogues.

Reactivity and Stability

  • Sulfinyl Group Reactivity: The sulfinyl group in Ethanol, 2-(pentylsulfinyl)- is redox-active. It can be further oxidized to a sulfone (R-SO₂-R') or reduced to a thioether (R-S-R'). This contrasts with sulfonyl derivatives (e.g., ), which are highly stable and resistant to further oxidation .
  • Comparison with Thioethers: 2-(Methylthio)ethanol () contains a sulfide group (-S-), which is less polar and more susceptible to oxidation than sulfoxides. For example, sulfides oxidize to sulfoxides under mild conditions, while sulfoxides require stronger oxidizing agents to form sulfones .
  • Aromatic Derivatives: 2-Phenylethanol () and 2-(2-Thienyl)ethanol () exhibit stability due to aromatic conjugation. Their reactivity is dominated by the hydroxyl group (e.g., esterification) rather than sulfur-based transformations .

Physicochemical Properties

  • Solubility: Sulfinyl compounds like Ethanol, 2-(pentylsulfinyl)- are more polar than thioethers but less polar than sulfones. This enhances solubility in polar solvents (e.g., methanol, ethanol) compared to aromatic alcohols like 2-Phenylethanol, which prefer organic solvents .
  • Boiling Points: Longer alkyl chains (e.g., pentyl in Ethanol, 2-(pentylsulfinyl)-) increase boiling points relative to shorter-chain analogues. For instance, 2-(Methylthio)ethanol (C₃) likely has a lower boiling point than the pentyl derivative .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Ethanol, 2-(pentylsulfinyl)-?

Synthesis of sulfinyl-containing alcohols like Ethanol, 2-(pentylsulfinyl)- typically involves nucleophilic substitution or oxidation of thioether precursors. For optimization, Response Surface Methodology (RSM) can be employed to evaluate critical parameters (e.g., reaction temperature, molar ratios, catalyst loading) and their interactions. For example, RSM has been applied to optimize 2-phenylethanol production, providing a framework for maximizing yield while minimizing byproducts . Purification may involve fractional distillation, recrystallization, or chromatography, depending on polarity and thermal stability. Confirm purity via GC-MS or HPLC coupled with standards .

Q. Which spectroscopic techniques are most effective for characterizing Ethanol, 2-(pentylsulfinyl)-?

  • IR Spectroscopy : Identifies functional groups (e.g., -OH, S=O) and compares with reference spectra of analogous sulfoxides .
  • NMR : ¹H and ¹³C NMR elucidate molecular structure, with attention to chiral centers (if present) via 2D techniques like COSY or NOESY.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 179.13 g/mol for similar sulfinyl alcohols) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

Q. What safety protocols should be followed when handling Ethanol, 2-(pentylsulfinyl)-?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (S37/39) .
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention (S26) .
  • Storage : Keep in airtight containers away from oxidizing agents due to sulfoxide reactivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Ethanol, 2-(pentylsulfinyl)- derivatives?

Contradictions often arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies include:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Trace degradation pathways or confirm structural assignments using deuterated analogs.
  • Multi-Technique Analysis : Combine LC-MS, NMR, and X-ray data to resolve ambiguities .

Q. What solvent systems are optimal for studying the reactivity of Ethanol, 2-(pentylsulfinyl)- in nucleophilic reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates. Solvent choice should align with reaction mechanism:

  • Oxidative Conditions : Use methanol/water mixtures for sulfoxide stability .
  • Kinetic Studies : Monitor reaction rates in varying dielectric constants to infer transition states.

Q. How can computational modeling predict the physicochemical properties of Ethanol, 2-(pentylsulfinyl)-?

  • Molecular Dynamics (MD) : Simulate solubility and diffusion coefficients in biological membranes.
  • QSPR Models : Relate XlogP (calculated hydrophobicity) to bioavailability .
  • Docking Studies : Predict binding affinity to enzymatic targets (e.g., sulfoxide reductase) using software like AutoDock.

Q. What experimental designs are suitable for studying the degradation pathways of Ethanol, 2-(pentylsulfinyl)- under stress conditions?

  • Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze degradation products via LC-MS .
  • Isotope-Labeled Tracers : Use ³⁵S-labeled analogs to track sulfinyl group transformations.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to elucidate mechanisms.

Q. What enantioselective separation methods are applicable to Ethanol, 2-(pentylsulfinyl)-?

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Crystallization with Chiral Resolving Agents : Employ tartaric acid derivatives to isolate enantiomers .
  • Capillary Electrophoresis (CE) : Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for resolution.

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